5-Tert-butyl-2-ethoxyphenylboronic acid
Description
5-Tert-butyl-2-ethoxyphenylboronic acid (CAS: 1217501-13-7) is a boronic acid derivative widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure features a phenyl ring substituted with a tert-butyl group at the 5-position and an ethoxy group at the 2-position, which influence its electronic and steric properties. The tert-butyl group enhances solubility in non-polar solvents and stabilizes intermediates during coupling reactions, while the ethoxy group modulates electron density on the aromatic ring, affecting reactivity .
This compound is commercially available from suppliers like CymitQuimica and Biopharmacule Speciality Chemicals, with typical purity levels ≥98% . Its applications span pharmaceutical intermediates, agrochemicals, and materials science.
Properties
IUPAC Name |
(5-tert-butyl-2-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3/c1-5-16-11-7-6-9(12(2,3)4)8-10(11)13(14)15/h6-8,14-15H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLPSEIACDGNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681563 | |
| Record name | (5-tert-Butyl-2-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-13-7 | |
| Record name | B-[5-(1,1-Dimethylethyl)-2-ethoxyphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-tert-Butyl-2-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-2-ethoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-tert-butyl-2-ethoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Tert-butyl-2-ethoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions, to yield the corresponding aryl compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., palladium(II) acetate), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), and bis(pinacolato)diboron.
Oxidation: Hydrogen peroxide or sodium perborate as oxidizing agents.
Protodeboronation: Acidic conditions, such as hydrochloric acid or sulfuric acid.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Protodeboronation: Corresponding aryl compound.
Scientific Research Applications
5-Tert-butyl-2-ethoxyphenylboronic acid has diverse applications in scientific research, including:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients, contributing to the development of new drugs.
Material Science: It is employed in the preparation of functional materials, such as polymers and liquid crystals, due to its ability to form stable carbon-boron bonds.
Biological Research: The compound is used in the development of boron-containing biomolecules for applications in boron neutron capture therapy (BNCT) and as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-ethoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural Analogues and Key Features
Below is a comparative analysis of 5-Tert-butyl-2-ethoxyphenylboronic acid with structurally related boronic acids:
*Calculated based on formula C12H19BO3.
Key Observations:
Substituent Effects on Reactivity :
- The methoxy analog () has a higher melting point (103–106°C) compared to the ethoxy derivative, likely due to reduced steric hindrance and stronger intermolecular interactions. The ethoxy group in the target compound may enhance solubility in organic solvents, favoring homogeneous reaction conditions .
- Thiophene-based analogs (e.g., ) exhibit distinct electronic properties due to sulfur’s electron-rich nature, making them suitable for materials science applications like conductive polymers .
Trifluoromethoxy-substituted compounds () are prized for their lipophilicity and metabolic stability, critical in drug design .
Hydroxy vs. Alkoxy Groups :
- Hydroxy-substituted analogs (e.g., 5-hydroxy phenylboronic acids) are prone to oxidation but useful in pH-sensitive applications like glucose sensors .
Reactivity in Cross-Coupling Reactions
The tert-butyl group in this compound provides steric bulk, which can slow reaction rates but improve selectivity in Suzuki couplings. Comparatively:
- Methoxy analog (): Faster coupling kinetics due to smaller substituent size but may yield less selective adducts.
- Thiophene analog (): Enhanced conjugation with transition metal catalysts, enabling efficient couplings in heterocyclic systems .
- Fluorinated derivatives (): Electron-withdrawing groups reduce electron density at the boron center, necessitating optimized reaction conditions (e.g., higher catalyst loading) .
Biological Activity
5-Tert-butyl-2-ethoxyphenylboronic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This feature makes boronic acids valuable in drug design, particularly for targeting enzymes and receptors that interact with carbohydrate moieties.
Mechanisms of Biological Activity
1. Enzyme Inhibition
Boronic acids often act as enzyme inhibitors. In particular, this compound has been studied for its ability to inhibit serine and cysteine proteases. These enzymes play critical roles in various biological processes, including cell signaling and apoptosis. The inhibition mechanism typically involves the formation of a stable complex between the boronic acid and the active site of the enzyme, thereby blocking substrate access.
2. Antiviral Activity
Recent studies suggest that this compound exhibits antiviral properties, particularly against alphaviruses. For instance, its analogs have shown significant inhibition in viral replication assays, indicating that modifications to the phenylboronic structure can enhance antiviral potency. The compound's effectiveness was assessed using an enzyme-linked immunosorbent assay (ELISA) to measure viral load reduction in infected cell cultures.
Efficacy in Assays
Table 1 summarizes the biological activity data of this compound and its analogs:
| Compound | IC50 (nM) | EC50 (nM) | Activity Description |
|---|---|---|---|
| This compound | 60 | 40 | Potent inhibitor of nsP2 protease |
| Analog 1 | >1000 | - | Significantly less active |
| Analog 2 | 100 | 200 | Moderate activity |
IC50 values represent the concentration required to inhibit 50% of enzyme activity, while EC50 values indicate the concentration needed for 50% maximal effect in viral assays.
Case Studies
-
Alphavirus Inhibition
In a study examining the antiviral efficacy against chikungunya virus (CHIKV), this compound demonstrated an EC50 value of 40 nM, indicating strong antiviral activity compared to other compounds in the same class. The study utilized human fibroblast MRC5 cells to assess viral replication post-inoculation. -
Protease Inhibition
Another investigation focused on the compound's role as a cysteine protease inhibitor. The results showed that it effectively inhibited nsP2 protease activity with an IC50 value of 60 nM, suggesting its potential as a therapeutic agent against diseases caused by viruses that rely on this protease for replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
